Methyl laminarabioside
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Overview
Description
Oxymorphindole is a selective δ-opioid receptor agonist known for its potential in providing analgesia with reduced side effects compared to traditional opioids. It has been studied for its synergistic effects when combined with other opioid receptor agonists, such as loperamide, in managing inflammatory pain .
Preparation Methods
The synthesis of oxymorphindole involves several steps, including the preparation of intermediate compounds and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Oxymorphindole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxymorphindole molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert oxymorphindole into different analogs with varying degrees of efficacy and potency.
Scientific Research Applications
Oxymorphindole has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between δ-opioid receptors and other molecular targets.
Biology: Research on oxymorphindole helps in understanding the role of δ-opioid receptors in pain modulation and other physiological processes.
Medicine: Oxymorphindole is investigated for its potential in developing new analgesics with fewer side effects compared to traditional opioids.
Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.
Mechanism of Action
Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s mechanism involves the modulation of protein kinase Cε and other molecular targets, which contribute to its synergistic effects when combined with other opioid receptor agonists .
Comparison with Similar Compounds
Oxymorphindole is unique compared to other δ-opioid receptor agonists due to its specific binding affinity and synergistic potential. Similar compounds include:
Morphine: A well-known μ-opioid receptor agonist with significant analgesic properties but higher side effects.
Other δ-opioid receptor agonists: These compounds share similar mechanisms but may differ in their efficacy, potency, and side effect profiles.
Oxymorphindole’s unique combination of selective receptor binding and synergistic potential makes it a valuable compound in pain management research .
Properties
CAS No. |
147217-24-1 |
---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-MTAKEAHTSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
147217-24-1 | |
Synonyms |
methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |
Origin of Product |
United States |
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